molecular formula C12H16F2OS B8000669 3,5-Difluoro-4-n-hexyloxythiophenol

3,5-Difluoro-4-n-hexyloxythiophenol

Cat. No.: B8000669
M. Wt: 246.32 g/mol
InChI Key: MKCZGGRGHUEALF-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-n-hexyloxythiophenol: is an organic compound characterized by the presence of fluorine atoms at the 3rd and 5th positions, a hexyloxy group at the 4th position, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-n-hexyloxythiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable thiophenol derivative and a fluorinated benzene compound.

    Hexyloxy Group Introduction: The hexyloxy group is introduced through an etherification reaction, where the hydroxyl group of the thiophenol derivative reacts with hexyl bromide in the presence of a base such as potassium carbonate.

    Final Product Isolation: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Difluoro-4-n-hexyloxythiophenol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophenol moiety can yield thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-n-hexyloxythiophenol is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-n-hexyloxythiophenol involves its interaction with molecular targets through its thiophenol moiety and fluorine atoms. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the thiophenol group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

    3,5-Difluoro-4-hydroxybenzaldehyde: Similar in structure but lacks the hexyloxy group and thiophenol moiety.

    3,5-Difluoro-4-methoxyphenol: Contains a methoxy group instead of a hexyloxy group.

    3,5-Difluoro-4-aminophenol: Contains an amino group instead of a hexyloxy group.

Uniqueness: 3,5-Difluoro-4-n-hexyloxythiophenol is unique due to the presence of both fluorine atoms and a hexyloxy group, which confer distinct chemical properties

Properties

IUPAC Name

3,5-difluoro-4-hexoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c1-2-3-4-5-6-15-12-10(13)7-9(16)8-11(12)14/h7-8,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCZGGRGHUEALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1F)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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